molecular formula C13H13N5S B14696598 5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 31791-01-2

5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine

Cat. No.: B14696598
CAS No.: 31791-01-2
M. Wt: 271.34 g/mol
InChI Key: BLOBGZLERJCRIF-UHFFFAOYSA-N
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Description

5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a methyl group attached to a dihydropyrimido[5,4-e][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the assembly of the triazine ring from triazole-containing starting materials or the construction of a triazole ring from triazine-containing compounds . Common synthetic approaches include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring.

Mechanism of Action

The mechanism of action of 5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is unique due to the presence of the benzylsulfanyl group, which imparts specific chemical properties and enhances its potential biological activities. This structural feature distinguishes it from other triazine derivatives and contributes to its versatility in scientific research and industrial applications .

Properties

CAS No.

31791-01-2

Molecular Formula

C13H13N5S

Molecular Weight

271.34 g/mol

IUPAC Name

5-benzylsulfanyl-1-methyl-2H-pyrimido[5,4-e][1,2,4]triazine

InChI

InChI=1S/C13H13N5S/c1-18-12-11(14-9-17-18)13(16-8-15-12)19-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,17)

InChI Key

BLOBGZLERJCRIF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC3=CC=CC=C3)N=CN1

Origin of Product

United States

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